3-Amino-6-bromopyrazine-2-carboxamide
Overview
Description
3-Amino-6-bromopyrazine-2-carboxamide: is a chemical compound with the molecular formula C5H5BrN4O and a molecular weight of 217.02 g/mol . It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 6-position, and a carboxamide group at the 2-position. This compound is often used as an intermediate in organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Amino-6-bromopyrazine-2-carboxamide involves the bromination of 3-aminopyrazine-2-carboxamide. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 6-position .
Industrial Production Methods:
In industrial settings, the synthesis of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Amino-6-bromopyrazine-2-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Condensation Reactions: It can also undergo condensation reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Substitution: Sodium azide or other nucleophiles under basic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as nitroso or nitro derivatives.
Scientific Research Applications
Chemistry:
3-Amino-6-bromopyrazine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
In medicinal chemistry, this compound serves as an intermediate in the synthesis of antiviral and anticancer agents. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Industry:
The compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Amino-6-bromopyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of the bromine atom and the carboxamide group can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
3-Amino-6-chloropyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
3-Amino-6-fluoropyrazine-2-carboxamide: Contains a fluorine atom at the 6-position.
3-Amino-6-iodopyrazine-2-carboxamide: Features an iodine atom at the 6-position.
Uniqueness:
3-Amino-6-bromopyrazine-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior .
Properties
IUPAC Name |
3-amino-6-bromopyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCURFNSKTTYGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332881 | |
Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-77-6 | |
Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Amino-6-bromopyrazine-2-carboxamide in organic synthesis?
A: this compound serves as a vital building block in synthesizing diverse nitrogen-containing heterocyclic compounds, particularly pteridines [, ]. Its reactivity allows for various chemical transformations, making it a valuable precursor in medicinal chemistry and drug discovery.
Q2: Can you elaborate on a specific synthetic application of this compound highlighted in the research?
A: Certainly. The research by [] demonstrates a novel synthetic route utilizing this compound to create a series of N-substituted-6-alkoxypteridin-4-amine derivatives. This multi-step synthesis involves heterocyclization, alkoxylation, chlorination, and nucleophilic substitution reactions. This methodology provides a new avenue for accessing potentially bioactive pteridine compounds.
Q3: The research mentions different chlorinating reagents leading to varied products. Could you shed light on this observation?
A: The research by [] observed that using different chlorinating agents during the synthesis led to variations in the final products. This suggests the reaction mechanism of chlorination is sensitive to the specific reagent used. Further investigation into this mechanistic aspect could unveil valuable insights for controlling and optimizing the synthesis of desired pteridine derivatives.
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